
1,9-Nonanediamidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Nonanediamidine dihydrochloride is a chemical compound with the molecular formula C9H22N4Cl2 It is a derivative of 1,9-nonanediamine, where the amine groups are converted to amidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Nonanediamidine dihydrochloride can be synthesized through the reaction of 1,9-nonanediamine with an appropriate amidine-forming reagent. One common method involves the reaction of 1,9-nonanediamine with cyanamide in the presence of hydrochloric acid, which results in the formation of the dihydrochloride salt of 1,9-nonanediamidine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and involves steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,9-Nonanediamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine groups back to amine groups.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 1,9-nonanediamidine.
Reduction: 1,9-Nonanediamine.
Substitution: Various substituted amidine derivatives.
Scientific Research Applications
1,9-Nonanediamidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,9-nonanediamidine dihydrochloride involves its interaction with biological molecules. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, potentially disrupting their normal function. This can lead to antimicrobial effects or other biological activities.
Comparison with Similar Compounds
Similar Compounds
1,9-Nonanediamine: The parent compound, which has amine groups instead of amidine groups.
1,9-Nonanediol: A diol derivative with hydroxyl groups.
N-(1-Naphthyl)ethylenediamine dihydrochloride: Another diamine derivative with different substituents.
Uniqueness
1,9-Nonanediamidine dihydrochloride is unique due to its amidine groups, which confer different chemical and biological properties compared to its parent compound and other similar derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63906-97-8 |
|---|---|
Molecular Formula |
C9H22Cl2N4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
(1,9-diamino-9-azaniumylidenenonylidene)azanium;dichloride |
InChI |
InChI=1S/C9H20N4.2ClH/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H3,10,11)(H3,12,13);2*1H |
InChI Key |
NAFRECKWNLFZEK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=[NH2+])N)CCCC(=[NH2+])N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


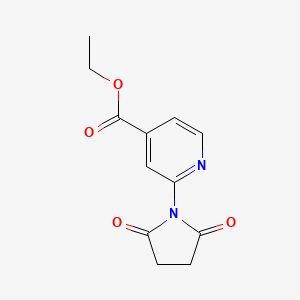

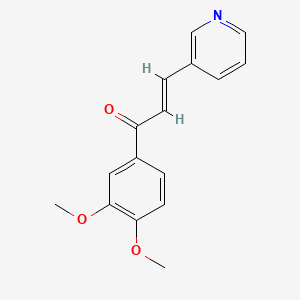
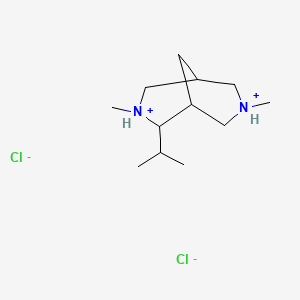
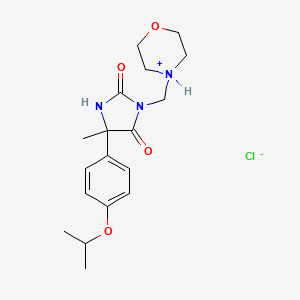
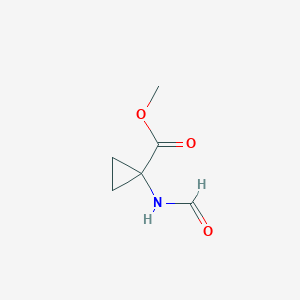
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
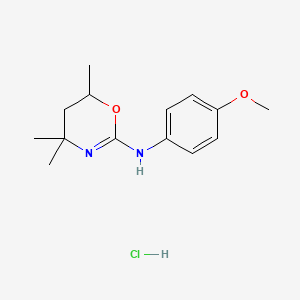
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
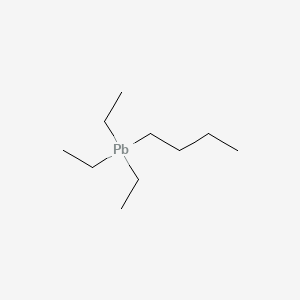
] ester](/img/structure/B13781787.png)
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
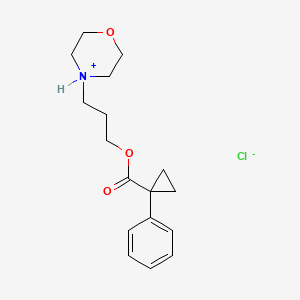
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
